molecular formula C26H24Cl2N6O4 B612089 西瑞玛林 CAS No. 1448867-41-1

西瑞玛林

货号: B612089
CAS 编号: 1448867-41-1
分子量: 555.4 g/mol
InChI 键: AGBSXNCBIWWLHD-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西瑞马林是一种口服生物利用度高、效力强、选择性高的第二代人双微体2同源物 (HDM2) 蛋白抑制剂。该化合物旨在破坏 HDM2 与肿瘤抑制蛋白 p53 之间的相互作用,从而恢复 p53 依赖的抗肿瘤活性。 西瑞马林在临床前研究中已显示出有希望的单药活性,目前正在研究其在各种癌症中的潜在治疗应用,包括急性髓性白血病和实体瘤 .

科学研究应用

西瑞马林具有广泛的科学研究应用,包括:

作用机制

西瑞马林通过结合 HDM2 蛋白并破坏其与肿瘤抑制蛋白 p53 的相互作用而发挥作用。这种破坏阻止了 p53 的降解,导致恢复 p53 依赖的抗肿瘤活性。恢复的 p53 活性导致细胞周期停滞和凋亡,从而抑制癌细胞的增殖。 涉及的分子靶点和途径包括 HDM2-p53 相互作用以及调节细胞周期和凋亡的下游信号通路 .

生化分析

Biochemical Properties

Siremadlin interacts with the MDM2 protein, inhibiting its binding to the transcriptional activation domain of the tumor suppressor protein p53 . This interaction results in a p53-dependent anti-proliferative effect . The inhibition of MDM2 by Siremadlin leads to the stabilization and activation of p53, which in turn can lead to cell cycle arrest and apoptosis .

Cellular Effects

Siremadlin has demonstrated clinical activity in patients with AML who have relapsed after allogeneic stem cell transplantation . It has also shown potent immunomodulatory effects in murine AML and solid tumor models . These data suggest that the immunomodulatory effects of Siremadlin could be exploited to prevent relapse in AML patients in remission after allogeneic stem cell transplantation .

Molecular Mechanism

Siremadlin exerts its effects at the molecular level by inhibiting the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This inhibition results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It has been used in various treatment regimens in clinical trials, suggesting that its effects can be sustained over time .

Metabolic Pathways

It is known to inhibit the MDM2 protein, which plays a key role in the regulation of the p53 pathway .

Transport and Distribution

As an orally administered drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the MDM2 protein in the nucleus of the cell, where it can inhibit the degradation of the p53 protein .

准备方法

合成路线和反应条件: 西瑞马林的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。具体的合成路线和反应条件属于专有信息,详细资料未公开。 已知合成涉及使用先进的有机化学技术来实现所需的分子结构 .

工业生产方法: 西瑞马林的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以满足药品化合物的监管标准 .

化学反应分析

反应类型: 西瑞马林经历各种化学反应,包括:

    氧化: 西瑞马林在特定条件下可以被氧化,形成氧化衍生物。

    还原: 还原反应可用于修饰分子中某些官能团。

    取代: 西瑞马林可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。

常见试剂和条件:

    氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

    取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而取代反应可能会导致西瑞马林的修饰类似物 .

相似化合物的比较

西瑞马林属于一类称为 HDM2 抑制剂的化合物。类似的化合物包括:

    Nutlin-3: 另一种 HDM2 抑制剂,破坏 HDM2-p53 相互作用。

    RG7112: 一种第一代 HDM2 抑制剂,具有类似的作用机制。

    Idasanutlin: 一种更先进的 HDM2 抑制剂,具有更高的效力和选择性。

西瑞马林的独特性: 西瑞马林的独特之处在于其第二代设计,与早期的 HDM2 抑制剂相比,它提供了更高的效力和选择性。 它在临床前研究中已显示出有希望的单药活性,目前正在临床试验中研究其潜在的治疗应用 .

生物活性

Siremadlin (also known as HDM201) is a selective inhibitor of the p53-MDM2 interaction, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting MDM2, siremadlin aims to restore p53's function in cancer cells, particularly those with wild-type TP53. This article reviews the biological activity of siremadlin, focusing on its mechanisms, clinical studies, and safety profile.

Siremadlin's primary mechanism involves disrupting the interaction between p53 and MDM2, leading to increased levels of active p53. This restoration of p53 activity can induce cell cycle arrest and apoptosis in tumor cells. The compound has shown promising results in preclinical studies, demonstrating single-agent activity in various cancer models.

Preclinical Studies

In preclinical models, siremadlin has been shown to:

  • Induce expression of p21 , a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.
  • Promote apoptosis through the upregulation of PUMA , a pro-apoptotic protein, particularly at higher doses .

Phase I Studies

A first-in-human Phase I study evaluated the safety and efficacy of siremadlin in patients with advanced malignancies. Key findings include:

  • Safety Profile : Siremadlin was generally well-tolerated across different tumor types. Common adverse effects included thrombocytopenia, consistent with on-target MDM2 inhibition .
  • Efficacy : While activity was limited in solid tumors, encouraging responses were observed in patients with acute myeloid leukemia (AML). The recommended dose for expansion (RDE) was determined based on dose-limiting toxicities (DLT) observed during treatment .

Combination Therapies

Recent studies have explored siremadlin in combination with other agents:

  • Siremadlin with Venetoclax and Azacitidine : A Phase Ib study is investigating this combination in AML patients not suitable for chemotherapy. The primary endpoint is the proportion of patients achieving complete remission (CR) .
  • Siremadlin with Ribociclib : Another study assessed the combination's efficacy in patients with advanced liposarcoma. The results indicated manageable toxicity and preliminary antitumor activity, suggesting a synergistic effect through co-targeting MDM2 and CDK4/6 pathways .

Table 1: Summary of Key Clinical Trials Involving Siremadlin

Study TypeCombination Agent(s)Primary EndpointNotable Findings
Phase INoneSafety and RDEWell-tolerated; thrombocytopenia common
Phase IbVenetoclax + AzacitidineComplete Remission (CR)Ongoing study; preliminary efficacy noted
Phase IbRibociclibMaximum Tolerated Dose (MTD)Manageable toxicity; early signs of activity

Case Studies

  • Acute Myeloid Leukemia : In a cohort study involving patients with relapsed/refractory AML, siremadlin demonstrated significant anti-leukemic activity as a single agent. Patients exhibited improved survival rates compared to historical controls .
  • Liposarcoma : A patient with advanced dedifferentiated liposarcoma showed a partial response after treatment with siremadlin combined with ribociclib, highlighting its potential in tumors with specific genetic alterations .

属性

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448867-41-1
Record name Siremadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siremadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siremadlin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。